2-(4-Chlorophenyl)benzothiazole

Catalog No.
S600475
CAS No.
6265-91-4
M.F
C13H8ClNS
M. Wt
245.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)benzothiazole

CAS Number

6265-91-4

Product Name

2-(4-Chlorophenyl)benzothiazole

IUPAC Name

2-(4-chlorophenyl)-1,3-benzothiazole

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

InChI

InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H

InChI Key

GEYFXQNOTPBYPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl

Synonyms

2-(4'-chlorophenyl)benzothiazole

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl

The exact mass of the compound 2-(4-Chlorophenyl)benzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Chlorophenyl)benzothiazole is a highly versatile, bifunctional heterocyclic building block characterized by an electron-deficient benzothiazole core and a para-chloro-substituted phenyl ring[1]. In industrial and research procurement, its primary value lies in its dual nature: it acts as an active pharmacophore and optoelectronic center while providing a stable, regioselective C-Cl handle for downstream structural extension[2]. Unlike unsubstituted analogs, this compound is specifically procured when a synthetic workflow requires transition-metal-catalyzed cross-coupling to build extended pi-conjugated systems, advanced fluorophores, or complex active pharmaceutical ingredients (APIs).

Substituting 2-(4-Chlorophenyl)benzothiazole with the unsubstituted 2-phenylbenzothiazole completely dead-ends synthetic pathways that rely on para-directed cross-coupling, forcing chemists to use unselective and low-yielding C-H activation methods to achieve structural extension[1]. Conversely, substituting with the more reactive 2-(4-bromophenyl)benzothiazole alters the reactivity profile; the C-Br bond is more labile, which can lead to premature dehalogenation in multi-step syntheses and reduces the metabolic stability of the final compound if the halogen is retained as a pharmacophore [2]. Furthermore, utilizing crude, in-house synthesized material rather than high-purity commercial grades frequently introduces trace 2-aminothiophenol impurities, which are notorious for poisoning palladium catalysts and severely depressing yields in subsequent coupling steps[3].

C-Cl Bond as a Regioselective Handle for Extended Pi-Conjugation

The defining procurement advantage of 2-(4-Chlorophenyl)benzothiazole is its C-Cl bond, which serves as a highly reliable electrophilic site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Quantitative comparisons show that the 4-chloro derivative smoothly undergoes coupling to yield extended aryl-benzothiazoles with typical yields of 70-94% under standard conditions [1]. In contrast, the unsubstituted 2-phenylbenzothiazole yields 0% of the para-extended product under identical conditions, as it lacks the necessary halogen handle and requires harsh, poorly selective C-H functionalization protocols.

Evidence DimensionSuitability for Pd-catalyzed para-arylation
Target Compound Data70-94% yield via direct C-Cl cross-coupling
Comparator Or BaselineUnsubstituted 2-phenylbenzothiazole (0% yield, lacks reactive site)
Quantified Difference>70% absolute yield increase for para-extension
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions

Procuring the 4-chloro derivative is absolutely mandatory for synthesizing extended conjugated systems without resorting to unselective and low-yield C-H functionalization.

Electron-Withdrawing Modulation of LUMO Energy for OLEDs

In materials science, the inductive electron-withdrawing effect of the para-chloro group significantly alters the electronic properties of the benzothiazole core. The presence of the chlorine atom deepens the Lowest Unoccupied Molecular Orbital (LUMO) level compared to the unsubstituted baseline [1]. This deepened LUMO facilitates easier electron injection and stabilizes the radical anion state during device operation. Unsubstituted 2-phenylbenzothiazole exhibits a shallower LUMO, which typically results in higher driving voltage requirements when utilized in electron-transport layers or donor-acceptor fluorophores [2].

Evidence DimensionLUMO Energy Level and Electron Affinity
Target Compound DataDeepened LUMO level facilitating low-voltage electron injection
Comparator Or Baseline2-phenylbenzothiazole (Shallower LUMO, higher driving voltage)
Quantified DifferenceMeasurable stabilization of the radical anion state and lower injection barrier
ConditionsCyclic voltammetry and DFT modeling of OLED electron-transport materials

For OLED material procurement, the chloro-substitution provides a superior energetic match for electron-transport layers compared to the unsubstituted baseline.

Metabolic Stability and Lipophilicity in Drug Design

When retained in the final API structure, the 4-chloro substitution provides a critical balance of lipophilicity and metabolic stability. The C-Cl bond increases the LogP of the molecule by approximately 0.5 to 0.7 units relative to the unsubstituted analog, enhancing membrane permeability and binding affinity in hydrophobic target pockets (e.g., kinase domains) [1]. Compared to 2-(4-bromophenyl)benzothiazole, the chloro analog exhibits significantly higher metabolic stability against reductive dehalogenation in vivo, while avoiding the excessive steric bulk that can hinder optimal target engagement [2].

Evidence DimensionMetabolic stability and lipophilicity (LogP)
Target Compound DataHigh metabolic stability with optimized lipophilicity (+0.5-0.7 LogP)
Comparator Or Baseline2-(4-Bromophenyl)benzothiazole (Higher susceptibility to dehalogenation)
Quantified DifferenceSuperior half-life in hepatic microsome assays and optimized steric profile
ConditionsIn vitro pharmacokinetic profiling and structural activity relationship (SAR) studies

Retaining the chloro group in final pharmaceutical candidates offers a better balance of metabolic stability and target affinity than the bromo analog.

Elimination of Catalyst-Poisoning Thiol Impurities

The procurement of high-purity (>98%) commercial 2-(4-Chlorophenyl)benzothiazole is critical for downstream catalytic processes. Crude or in-house synthesized batches frequently contain residual 2-aminothiophenol or disulfide byproducts from the condensation reaction [1]. These sulfur-containing impurities are potent poisons for Palladium and Ruthenium catalysts. Utilizing high-purity commercial material ensures predictable catalyst turnover frequencies (TOF), whereas crude material can depress subsequent cross-coupling yields by >40% due to catalyst deactivation [2].

Evidence DimensionDownstream Pd-catalyst turnover and coupling yield
Target Compound DataPredictable TOF and >70% yields with >98% purity material
Comparator Or BaselineCrude/in-house synthesized material (>40% yield drop)
Quantified DifferencePrevention of >40% yield loss in downstream coupling
ConditionsMulti-step synthesis involving downstream Pd-catalyzed cross-coupling

Procuring high-purity commercial material prevents costly transition-metal catalyst deactivation during complex multi-step API or OLED syntheses.

Synthesis of Extended Donor-Acceptor Fluorophores for OLEDs

Leveraging the C-Cl bond as a regioselective cross-coupling handle, this compound is heavily utilized to synthesize extended pi-conjugated systems. It is the preferred precursor for tuning emission wavelengths and lowering LUMO levels in electron-transport materials and fluorescent dopants[1].

Lead Optimization in Kinase Inhibitor Development

In medicinal chemistry, the compound serves as a stable, lipophilic pharmacophore. The chloro group enhances binding affinity in hydrophobic pockets (such as VEGFR-2) and provides superior metabolic stability compared to bromo-substituted analogs, making it ideal for oncology drug development [2].

Design of Functionalized Transition Metal Ligands

The compound is procured to create bidentate or multidentate ligands for iridium, platinum, or ruthenium complexes. The para-chloro substitution allows for post-complexation functionalization via cross-coupling, enabling the fine-tuning of the metal complex's photophysical or catalytic properties [3].

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6265-91-4

Wikipedia

2-(4'-Chlorophenyl)benzothiazole

Dates

Last modified: 08-15-2023

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